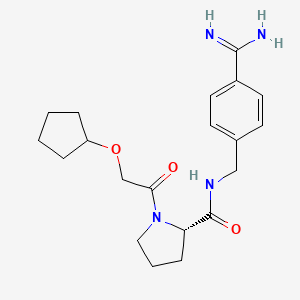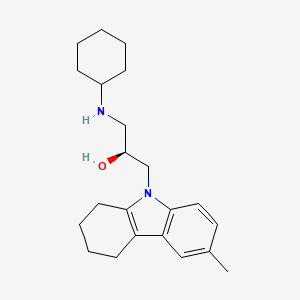![molecular formula C18H20N2O4 B10759156 N5-[4-(Phenylmethoxy)phenyl]-L-glutamine](/img/structure/B10759156.png)
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is a synthetic compound known for its potential applications in medicinal chemistry. It is a derivative of L-glutamine, modified with a phenylmethoxy group, which enhances its biological activity and specificity. This compound has been studied for its role as an inhibitor of leukotriene A4 hydrolase, an enzyme involved in inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-(Phenylmethoxy)phenyl]-L-glutamine typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamine and 4-(phenylmethoxy)benzylamine.
Coupling Reaction: The primary step involves coupling L-glutamine with 4-(phenylmethoxy)benzylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the coupling reaction.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield.
Purification: Employing large-scale chromatographic or crystallization methods for purification.
Chemical Reactions Analysis
Types of Reactions
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the phenylmethoxy group.
Scientific Research Applications
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting leukotriene A4 hydrolase, which is involved in inflammatory responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as psoriasis, inflammatory bowel disease, and asthma.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine exerts its effects by inhibiting leukotriene A4 hydrolase. This enzyme is responsible for the conversion of leukotriene A4 to leukotriene B4, a potent pro-inflammatory mediator. By inhibiting this enzyme, the compound reduces the levels of leukotriene B4, thereby mitigating inflammation. The molecular target is the active site of leukotriene A4 hydrolase, where the compound binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N5-[4-(Methoxy)phenyl]-L-glutamine: Similar structure but lacks the phenylmethoxy group.
N5-[4-(Phenyl)phenyl]-L-glutamine: Similar structure but lacks the methoxy group.
N5-[4-(Phenylmethoxy)phenyl]-D-glutamine: Enantiomer of the compound with different stereochemistry.
Uniqueness
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is unique due to its specific inhibition of leukotriene A4 hydrolase, which is not observed in its similar compounds. The presence of the phenylmethoxy group enhances its binding affinity and specificity towards the enzyme, making it a potent inhibitor .
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-amino-5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-16(18(22)23)10-11-17(21)20-14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H,20,21)(H,22,23) |
InChI Key |
BYSBXIPCDJNEBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10759080.png)
![N-[(4-Hydroxy-8-iodoisoquinolin-3-YL)carbonyl]glycine](/img/structure/B10759081.png)
![4-tert-butyl-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10759089.png)
![(2s,3s)-3-Amino-4-(3,3-Difluoropyrrolidin-1-Yl)-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-6-Ylcyclohexyl)butanamide](/img/structure/B10759094.png)

![4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol](/img/structure/B10759103.png)

![5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B10759122.png)
![N-{2-[6-(2,4-Diamino-6-ethylpyrimidin-5-YL)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL]ethyl}acetamide](/img/structure/B10759137.png)
![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)-1h-Indazole-6-Carbonitrile](/img/structure/B10759149.png)
![5-(2,3-Dichlorophenyl)-N-(Pyridin-4-Ylmethyl)-3-Thiocyanatopyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10759155.png)
![2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B10759160.png)

![3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10759172.png)
